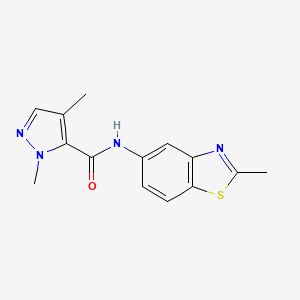![molecular formula C15H15N5O3 B6581104 N-[5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-2-phenoxypropanamide CAS No. 1203212-20-7](/img/structure/B6581104.png)
N-[5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-2-phenoxypropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is a complex organic molecule that contains a pyrazole ring (a five-membered ring with two nitrogen atoms), an oxadiazole ring (a five-membered ring with two nitrogen atoms and one oxygen atom), and a phenoxy group (a phenyl ring connected to an oxygen atom). These types of structures are often found in various pharmaceuticals and agrochemicals .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray diffraction, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its specific functional groups. Pyrazole compounds, for example, have been known to exhibit various biological activities and are frequently used as scaffolds in the synthesis of bioactive chemicals .Physical And Chemical Properties Analysis
The physical and chemical properties such as melting point, solubility, and NMR data would be determined experimentally .科学研究应用
N-[5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-2-phenoxypropanamide has been studied for its potential scientific research applications. It has been found to be a potential inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the biosynthesis of pyrimidine nucleotides. This compound has also been studied for its potential applications in cancer research, as it has been found to inhibit the growth of certain types of cancer cells. Additionally, this compound has been studied for its potential applications in drug delivery, as it has been found to be an effective carrier for drug molecules.
作用机制
The mechanism of action of N-[5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-2-phenoxypropanamide is not yet fully understood. However, it is believed that this compound works by binding to the active site of DHODH, inhibiting its activity and preventing the biosynthesis of pyrimidine nucleotides. Additionally, this compound has been found to inhibit the growth of certain types of cancer cells by disrupting the cell cycle and inducing apoptosis.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of certain types of cancer cells and to inhibit the enzyme DHODH. Additionally, this compound has been found to reduce inflammation and to modulate the immune system.
实验室实验的优点和局限性
N-[5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-2-phenoxypropanamide has several advantages for use in laboratory experiments. It is a synthetic compound that is easy to synthesize and is available in large quantities. Additionally, this compound is a stable compound that is not easily degraded by heat or light. However, this compound also has some limitations for use in laboratory experiments. It is a relatively new compound, and its full effects and mechanisms of action are not yet fully understood. Additionally, this compound is a potent compound, and care must be taken to ensure that it is used in the correct dosage and concentration.
未来方向
N-[5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-2-phenoxypropanamide has a wide range of potential future applications. It could be further studied for its potential applications in cancer research, drug delivery, and other areas of scientific research. Additionally, further research could be conducted to better understand the mechanisms of action of this compound and to identify potential new uses for the compound. Finally, further research could be conducted to identify new synthesis methods for this compound and to improve the efficiency and yield of the synthesis process.
合成方法
N-[5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-2-phenoxypropanamide was synthesized through a multi-step synthesis process. The first step involved the condensation of 1-methyl-1H-pyrazol-3-yl bromide with 1,3,4-oxadiazol-2-yl chloride to form a pyrazole-oxadiazole intermediate. This intermediate was then reacted with 2-phenoxypropanamide to form the desired this compound compound. The synthesis process was found to be efficient and yielded a high yield of the desired compound.
安全和危害
属性
IUPAC Name |
N-[5-(1-methylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-2-phenoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O3/c1-10(22-11-6-4-3-5-7-11)13(21)16-15-18-17-14(23-15)12-8-9-20(2)19-12/h3-10H,1-2H3,(H,16,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFSUGDJVUVHDMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NN=C(O1)C2=NN(C=C2)C)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-chloro-4-methylphenyl)-2-{[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide](/img/structure/B6581028.png)
![2-({2-[benzyl(methyl)amino]-[1,3]thiazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B6581045.png)
![2-({2-[benzyl(methyl)amino]-[1,3]thiazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-N-(2-chloro-4-fluorophenyl)acetamide](/img/structure/B6581051.png)
![4-{2-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-1,3-thiazole-5-carbonyl}thiomorpholine](/img/structure/B6581056.png)
![N-[(furan-2-yl)methyl]-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide](/img/structure/B6581061.png)
![7-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-[(4-methoxyphenyl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B6581076.png)
![1-ethyl-6-fluoro-7-(4-methylpiperidin-1-yl)-3-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]-1,4-dihydroquinolin-4-one](/img/structure/B6581098.png)
![1-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-phenylmethanesulfonylpiperazine](/img/structure/B6581111.png)
![1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(pyridine-3-sulfonyl)piperazine](/img/structure/B6581117.png)
![2-(4-acetyl-2-methoxyphenoxy)-N-{7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}acetamide](/img/structure/B6581125.png)
![1-{7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-3-(thiophen-2-yl)urea](/img/structure/B6581127.png)

![3-(2-{4-[6-(2-methylphenyl)pyridazin-3-yl]piperazin-1-yl}-2-oxoethyl)-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B6581129.png)
![N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-1-methanesulfonyl-N-[(pyridin-3-yl)methyl]pyrrolidine-2-carboxamide](/img/structure/B6581134.png)